An In-Depth Technical Guide to L-SERINE (2,3,3-D3; 15N): A Versatile Tool in Metabolic Research
An In-Depth Technical Guide to L-SERINE (2,3,3-D3; 15N): A Versatile Tool in Metabolic Research
This guide provides a comprehensive technical overview of L-SERINE (2,3,3-D3; 15N), a stable isotope-labeled amino acid, for researchers, scientists, and drug development professionals. We will delve into its core properties, explore its critical applications in metabolic tracing and quantitative analysis, and provide detailed experimental protocols to empower your research endeavors.
Foundational Understanding of L-SERINE (2,3,3-D3; 15N)
L-Serine, a non-essential amino acid, holds a central position in cellular metabolism, serving as a building block for proteins and a precursor for a multitude of vital biomolecules.[1] The isotopically labeled variant, L-SERINE (2,3,3-D3; 15N), is a powerful tool for researchers, where three hydrogen atoms on the second and third carbons are replaced by deuterium (D), and the nitrogen atom is replaced by the heavier 15N isotope. This labeling provides a distinct mass shift, allowing for precise tracking and quantification in complex biological systems.[2]
Stable isotope labeling offers significant advantages over radioactive isotopes, primarily in terms of safety and the stability of the labeled compound.[3] This makes L-SERINE (2,3,3-D3; 15N) an invaluable tracer for in vitro and in vivo studies, including those in human subjects.[3]
Physicochemical Properties
A clear understanding of the physicochemical properties of L-SERINE (2,3,3-D3; 15N) is fundamental to its effective application. The introduction of stable isotopes results in a predictable increase in its molecular weight.
| Property | Value | Source(s) |
| Chemical Formula | C₃D₃H₄¹⁵NO₃ | [4] |
| Molecular Weight | 109.10 g/mol | [4] |
| Unlabeled Molecular Weight | 105.09 g/mol | [5] |
| Mass Shift | +4 Da | [4] |
| Isotopic Purity | Typically ≥98% for both D and 15N | [4] |
| Appearance | White to off-white solid | [4] |
| Storage | Store at room temperature, protected from light and moisture. | [4] |
Core Applications in Research and Development
The unique labeling pattern of L-SERINE (2,3,3-D3; 15N) makes it a versatile tool for a range of applications, primarily centered around mass spectrometry and nuclear magnetic resonance spectroscopy.
Internal Standard for Quantitative Mass Spectrometry
One of the most common applications of L-SERINE (2,3,3-D3; 15N) is as an internal standard for the accurate quantification of unlabeled L-serine in biological samples by mass spectrometry (MS).[2][6] The co-elution of the labeled standard with the endogenous analyte allows for the correction of variations in sample preparation, injection volume, and ionization efficiency, thereby significantly improving the accuracy and precision of quantification.[7]
The Rationale for Using a Stable Isotope-Labeled Internal Standard:
The ideal internal standard co-elutes with the analyte of interest and exhibits identical chemical behavior during extraction and ionization.[8] Structural analogs can be used, but they may not perfectly mimic the analyte's behavior. Stable isotope-labeled standards, like L-SERINE (2,3,3-D3; 15N), are chemically identical to the endogenous compound, ensuring they experience the same matrix effects and extraction losses.[7] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[9]
Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system.[10] L-SERINE (2,3,3-D3; 15N) is an excellent tracer for MFA studies, particularly for dissecting the complexities of serine and one-carbon metabolism.[1]
Why the (2,3,3-D3; 15N) Labeling is Advantageous for Flux Analysis:
The combined deuterium and 15N labeling provides a wealth of information. The 15N label allows researchers to track the fate of the amino group in transamination reactions and its incorporation into other nitrogen-containing biomolecules.[11] The deuterium labels on the carbon backbone can be traced as serine is converted to other metabolites, providing insights into the activity of specific pathways. For example, the transfer of a deuterated one-carbon unit during the conversion of serine to glycine can be monitored to quantify the flux through this critical step in one-carbon metabolism.[1]
Key Metabolic Pathways Involving L-Serine
To effectively utilize L-SERINE (2,3,3-D3; 15N) as a tracer, a thorough understanding of the metabolic pathways in which it participates is essential.
Serine Biosynthesis Pathway
L-serine can be synthesized de novo from the glycolytic intermediate 3-phosphoglycerate (3-PG) through a series of enzymatic reactions known as the phosphorylated pathway.[12][13]
Caption: The phosphorylated pathway of L-serine biosynthesis.
Serine-Glycine One-Carbon Metabolism
L-serine is a major donor of one-carbon units for the folate and methionine cycles. This metabolic network is crucial for the synthesis of nucleotides, amino acids, and for methylation reactions.[13][14]
Caption: Compartmentalization of serine-glycine one-carbon metabolism.
Sphingolipid Biosynthesis
L-serine is a direct precursor for the synthesis of sphingolipids, a class of lipids that are essential components of cell membranes and are involved in signal transduction.[15][16] The initial and rate-limiting step is the condensation of L-serine with palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT).[16]
Caption: The de novo sphingolipid biosynthesis pathway originating from L-serine.
Experimental Protocols
The following protocols provide a framework for the application of L-SERINE (2,3,3-D3; 15N) in your research. It is crucial to optimize these protocols for your specific experimental conditions and instrumentation.
Quantitative Analysis of L-Serine in Plasma by LC-MS/MS
This protocol outlines a method for the accurate quantification of L-serine in human plasma using L-SERINE (2,3,3-D3; 15N) as an internal standard.[17]
A. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of a known concentration of L-SERINE (2,3,3-D3; 15N) internal standard solution (e.g., 10 nmol/mL in 70% methanol).
-
Add 400 µL of ice-cold acetone to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.[17]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[17]
B. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography:
-
Column: A column suitable for amino acid analysis, such as a C18 reversed-phase column or a dedicated amino acid analysis column.[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate serine from other plasma components.
-
Flow Rate: Typically 0.3-0.6 mL/min.[4]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
L-Serine: Precursor ion (m/z) 106.1 -> Product ion (m/z) 60.1
-
L-SERINE (2,3,3-D3; 15N): Precursor ion (m/z) 110.1 -> Product ion (m/z) 63.1
-
-
C. Data Analysis:
-
Integrate the peak areas for both the endogenous L-serine and the L-SERINE (2,3,3-D3; 15N) internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of L-serine in the sample by comparing this ratio to a standard curve prepared with known concentrations of unlabeled L-serine and a fixed concentration of the internal standard.
Expected Fragmentation of L-Serine:
The most common fragmentation of serine in positive ion mode involves the loss of the carboxyl group as formic acid (HCOOH), resulting in a characteristic product ion.
| Analyte | Precursor Ion (m/z) | Major Fragment Ion (m/z) | Neutral Loss |
| L-Serine | 106.1 | 60.1 | HCOOH (46.0) |
| L-SERINE (2,3,3-D3; 15N) | 110.1 | 63.1 | DCOOD + ¹⁵NH₃ (47.0) |
NMR Spectroscopy for Metabolic Tracing
This protocol provides a general workflow for using L-SERINE (2,3,3-D3; 15N) in NMR-based metabolic tracing studies.
A. Cell Culture and Labeling:
-
Culture cells in a standard growth medium.
-
Replace the standard medium with a medium containing L-SERINE (2,3,3-D3; 15N) at a known concentration.
-
Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled serine.
-
Harvest the cells and quench metabolism rapidly, for example, by washing with ice-cold saline and snap-freezing in liquid nitrogen.
B. Metabolite Extraction:
-
Extract metabolites using a suitable method, such as a methanol-chloroform-water extraction.
-
Separate the polar and non-polar phases.
-
Lyophilize the polar phase containing the amino acids and other water-soluble metabolites.
C. NMR Sample Preparation:
-
Reconstitute the lyophilized extract in a suitable NMR buffer (e.g., phosphate buffer in D₂O) containing a known concentration of an internal standard for quantification (e.g., DSS or TSP).
D. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for optimal resolution and sensitivity.
-
Experiments:
-
1D ¹H NMR: To obtain an overview of the metabolite profile.
-
2D ¹H-¹³C HSQC: To resolve overlapping proton signals and identify labeled metabolites.
-
2D ¹H-¹⁵N HSQC: To specifically detect the incorporation of the 15N label into various metabolites.[18]
-
E. Data Analysis:
-
Process the NMR spectra using appropriate software.
-
Identify and assign the signals of labeled metabolites based on their chemical shifts and coupling patterns.
-
Quantify the labeled metabolites by integrating the corresponding signals relative to the internal standard.
Expected Chemical Shifts for L-Serine (in D₂O, approximate values):
| Atom | Chemical Shift (ppm) |
| α-H | ~3.95 |
| β-H | ~3.83 |
| α-¹³C | ~59.1 |
| β-¹³C | ~62.9 |
| Carboxyl-¹³C | ~175.2 |
Note: Chemical shifts can vary depending on the pH, temperature, and solvent.[19][20]
Troubleshooting and Considerations
-
Matrix Effects in Mass Spectrometry: Even with a stable isotope-labeled internal standard, significant ion suppression or enhancement can occur. It is advisable to assess matrix effects during method development.[7]
-
Kinetic Isotope Effect: The presence of heavier isotopes can sometimes alter the rate of enzymatic reactions. While generally minor for deuterium and 15N, this should be considered when interpreting metabolic flux data.
-
Metabolic Scrambling in NMR: In some instances, the isotopic label may be transferred to other molecules through metabolic pathways, leading to a "scrambling" of the label. Careful analysis of 2D NMR spectra is necessary to track the fate of the label accurately.[21]
Conclusion
L-SERINE (2,3,3-D3; 15N) is a robust and versatile tool for researchers in the life sciences. Its application as an internal standard enhances the accuracy of quantitative mass spectrometry, while its use as a tracer in metabolic flux analysis provides deep insights into the intricate network of cellular metabolism. By understanding its fundamental properties and employing well-designed experimental protocols, researchers can leverage this powerful molecule to advance our understanding of health and disease.
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